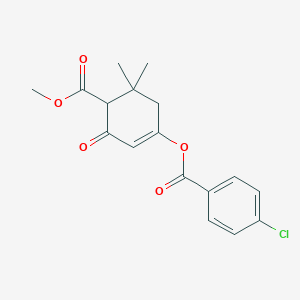
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide, also known as DB745, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves its ability to bind to the active site of carbonic anhydrase, inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, decrease the production of bicarbonate ions, and reduce the activity of carbonic anhydrase. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation is that it may have off-target effects on other enzymes, leading to potential complications in the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide. One area of interest is its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use as a treatment for inflammatory diseases, as it has shown anti-inflammatory properties. Additionally, further studies are needed to determine the potential off-target effects of this compound on other enzymes and its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide involves the reaction of 5,6-dichlorobenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C13H9Cl2N3O2S |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
N-(5,6-dichloro-1H-benzimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-6-11-12(7-10(9)15)17-13(16-11)18-21(19,20)8-4-2-1-3-5-8/h1-7H,(H2,16,17,18) |
Clave InChI |
NZRSTRUSBREQFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
